Capnine is primarily derived from bacterial sources, particularly from Flavobacterium johnsoniae, where it functions as a precursor in the formation of sulfonolipids. The biosynthetic pathway for capnine involves specific enzymes that facilitate its production from cysteate and fatty acyl-CoA derivatives .
The biosynthesis of capnine involves several enzymatic steps. Key enzymes identified in this pathway include cysteate synthase and cysteate-C-fatty acyl transferase. These enzymes catalyze the condensation of cysteate with fatty acyl-CoA to form capnine .
Capnine's molecular structure features a sulfonic acid group attached to a long-chain fatty acid backbone, similar to that found in sphingolipids. The precise molecular formula and structural details remain under investigation, but it is characterized by its unique sulfonyl functional group that differentiates it from other lipid classes.
Current studies suggest that capnine has a molecular weight of approximately 362 g/mol, with specific mass spectrometry data supporting its identification through characteristic fragmentation patterns during analysis .
Capnine participates in various biochemical reactions, particularly in the synthesis of more complex sulfonolipids. Its formation involves condensation reactions where cysteate reacts with fatty acyl-CoA derivatives.
The enzymatic reactions leading to capnine production have been quantitatively analyzed using LC-MS, revealing distinct ion peaks corresponding to capnine and its derivatives. The kinetics of these reactions suggest cooperative binding properties among the involved substrates .
Capnine is likely to be a viscous liquid at room temperature due to its long-chain fatty acid structure. Its solubility characteristics may vary based on the presence of polar functional groups.
Capnine has garnered interest for its potential applications in microbiology and biochemistry. Its role as an intermediate in sulfonolipid biosynthesis makes it a target for studies investigating bacterial communication and motility mechanisms. Furthermore, understanding capnine's biosynthetic pathway may lead to insights into developing novel antimicrobial agents or therapeutic strategies targeting bacterial infections .
Capnine possesses the systematic chemical name 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid and the molecular formula C₁₇H₃₇NO₄S. It features a 16-carbon alkyl chain with specific structural characteristics:
This structure classifies capnine as a sulfonolipid, specifically a member of the aminosulfonic acid subclass of lipids. Its polar head group combines the sulfonic acid with nearby amine and hydroxyl functions, creating a highly hydrophilic domain distinct from the phospho- or glycolipid head groups more common in bacteria. The hydrophobic portion consists of the methyl-branched alkyl chain, promoting integration into membranes. Capnine's amphipathic nature allows it to orient effectively within lipid bilayers, with the sulfonic acid group likely interacting with the aqueous environment or adjacent proteins [4] [7].
Table 1: Fundamental Physicochemical Properties of Capnine
Property | Value | Source/Measurement |
---|---|---|
CAS Registry Number | 76187-10-5 | Chemical Abstracts Service |
IUPAC Name | 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid | Nomenclature rules |
Molecular Formula | C₁₇H₃₇NO₄S | Elemental analysis |
Molecular Weight | 351.55 g/mol | Mass spectrometry |
Exact Mass | 351.2443 Da | High-resolution MS |
Elemental Composition | C: 58.08%; H: 10.61%; N: 3.98%; O: 18.20%; S: 9.12% | Calculated from formula |
XLogP3 | 2.3 | Computed partition coefficient |
Canonical SMILES | CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O | Simplified molecular-input line-entry system |
InChI Key | XMTQSVIYISYLNK-UHFFFAOYSA-N | International Chemical Identifier hash |
Capnine serves as a defining chemotaxonomic marker for the Cytophaga-Flexibacter group, now more accurately classified within the Bacteroidetes phylum and specifically the family Flavobacteriaceae. These bacteria are characterized by several key traits:
Distribution and Abundance: Quantitative analysis reveals capnine and its N-acyl derivatives (collectively termed capnoids) are present in significant amounts within these bacteria, ranging from 2.5 to 16 μmol of capnoid sulfur per gram (wet weight) of cells. The free base capnine is particularly abundant in Capnocytophaga spp. In contrast, organisms like Cytophaga johnsonae, Cytophaga aquatilis (reclassified as Flavobacterium hydatis), Sporocytophaga myxococcoides, and Flexibacter spp. predominantly contain N-acylcapnine derivatives. This distribution pattern provides insights into bacterial metabolism and classification. Notably, capnoids are absent in phylogenetically distinct gliding bacteria like myxobacteria, cyanobacteria (Plectonema sp.), Beggiatoa alba, Vitreoscilla stercoraria, Herpetosiphon aurantiacus, and Lysobacter enzymogenes, reinforcing their specificity to the Cytophaga-Flexibacter cluster [1].
Functional Roles in Bacteria: Beyond taxonomy, capnoids, including capnine, are implicated in critical bacterial functions:
Table 2: Distribution of Sulfonolipids (Capnine and Derivatives) in Selected Bacteria
Bacterial Species/Group (Current Taxonomy) | Capnoid Abundance (μmol S/g wet weight) | Dominant Capnoid Form | Gliding Motility |
---|---|---|---|
Capnocytophaga spp. | 2.5 - 16 | Free Capnine | Yes |
Cytophaga spp. (e.g., C. hutchinsonii) | Moderate-High | N-acylcapnine | Yes |
Sporocytophaga myxococcoides | Moderate-High | N-acylcapnine | Yes |
Flexibacter spp. | Moderate-High | N-acylcapnine | Yes |
Flavobacterium spp. (CFB-associated) | Low-Moderate | N-acylcapnine | Variable |
Fruiting Myxobacteria (e.g., Myxococcus) | Absent | - | Yes |
Lysobacter enzymogenes | Absent | - | Yes (Distinct Mechanism) |
Escherichia coli | Absent | - | No |
The discovery of capnine is inextricably linked to efforts to understand and classify gliding bacteria. Key milestones include:
Initial Discovery and Characterization (1980-1983): Capnine was first isolated and characterized from Capnocytophaga spp. by Godchaux and Leadbetter in 1980. They identified these "unusual sulfonolipids" as novel prokaryotic metabolites absent in other tested bacteria. This groundbreaking work established the core structure: 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid. In 1983, Godchaux and Leadbetter significantly expanded the scope, demonstrating that capnine and its N-acylated derivatives were characteristic components of the Cytophaga-Flexibacter group. They detected these sulfonolipids in Capnocytophaga spp., Cytophaga spp., S. myxococcoides, Flexibacter spp., and certain Flavobacterium spp. sharing characteristics with cytophagas. Crucially, they noted their absence in unrelated gliders like myxobacteria and cyanobacteria, establishing capnoids as a definitive chemotaxonomic marker for this phylogenetically coherent group [1].
Biosynthesis Insights (Mid-1980s): Research by White (1984) and Abbanat et al. (1985, 1986) elucidated critical steps in capnine biosynthesis in Cytophaga johnsonae. They demonstrated that cysteate (cysteine sulfonate) serves as the direct precursor for the sulfonate group and the C1-C3 backbone of capnine, synthesized via a pathway distinct from sphingolipid biosynthesis. This pathway involves condensation with fatty acyl-CoA derivatives, likely followed by reduction and methylation steps to introduce the C15 methyl branch. The identification of cysteate as the precursor ruled out cysteine or other sulfur sources as direct intermediates [4] [7].
Impact on Bacterial Taxonomy: The presence of capnoids provided crucial biochemical evidence supporting the reclassification of several bacteria based on emerging molecular phylogenies (16S rRNA sequencing):
Brevibacter xylanolyticus (formerly Cytophaga xylanolytica).These reclassifications consolidated the understanding that sulfonolipid production is a conserved trait within the core Flavobacteriaceae lineage derived from the original Cytophaga-Flexibacter assemblage, irrespective of the genus name applied [3] [9].
Expanding Biological Roles (21st Century): Research expanded beyond taxonomy to explore capnine's functional roles:
Table 3: Key Historical Milestones in Capnine Research
Year | Discovery/Advance | Key Researchers/Teams | Significance |
---|---|---|---|
1980 | Isolation and initial characterization of sulfonolipids (capnine) from Capnocytophaga | Godchaux & Leadbetter | Identified novel prokaryotic sulfonolipids |
1983 | Identification of capnoids as characteristic markers of Cytophaga-Flexibacter group | Godchaux & Leadbetter | Established chemotaxonomic link for gliding bacteria phylogeny |
1984 | Demonstration of cysteate as precursor for capnine backbone in C. johnsonae | White | Elucidated biosynthetic pathway step |
1985-1986 | Confirmation of cysteate pathway; Link between sulfonolipids and gliding motility | Abbanat, Godchaux, Leadbetter | Proposed functional role beyond structure |
1990s-2000s | Reclassification of Cytophaga/Flexibacter spp. based on 16S rRNA and chemotaxonomy | Multiple (e.g., Bernardet et al.) | Formalized taxonomic changes; Validated capnoid as marker trait |
2009 | Capnine identified as ligand for human VDR, potentially modulating immunity | Proal et al. | Revealed potential role in host-microbe interaction |
2011+ | Sulfonolipids (RIF-1, IOR-1) from Algoriphagus regulate choanoflagellate development | King, Woznica et al. | Demonstrated interkingdom signaling function of capnine-like molecules |
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